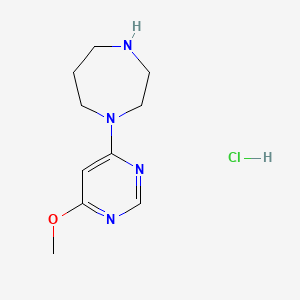![molecular formula C7H10ClFO4S B2686687 Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate CAS No. 1807940-44-8](/img/structure/B2686687.png)
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate is a synthetic organic compound with the molecular formula C7H10ClFO4S This compound is notable for its unique structure, which includes a cyclobutane ring substituted with a chlorosulfonyl group, a fluorine atom, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification of the carboxylic acid group using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products include sulfonamides or sulfonate esters.
Oxidation: Products may include sulfonic acids.
Reduction: Products may include alcohols or thiols.
Hydrolysis: The major product is 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylic acid.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Reagent in Chemical Reactions: Employed in various organic transformations due to its reactive functional groups.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds, particularly those requiring a cyclobutane scaffold.
Biochemical Studies: Utilized in studying enzyme interactions and metabolic pathways involving sulfonyl and fluorinated compounds.
Industry
Material Science: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, the chlorosulfonyl group acts as an electrophile, facilitating nucleophilic attack. The fluorine atom can influence the compound’s reactivity and stability due to its electronegativity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)propanoate: Similar in having a chlorosulfonyl group but lacks the cyclobutane ring and fluorine atom.
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Contains a thiophene ring instead of a cyclobutane ring.
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: Features a benzene ring with a methoxy group.
Uniqueness
Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring, a fluorine atom, and a chlorosulfonyl group. This unique structure imparts distinct chemical properties, such as increased ring strain and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.
Properties
IUPAC Name |
methyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClFO4S/c1-13-6(10)5-2-7(9,3-5)4-14(8,11)12/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYKBBAXBGEPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(CS(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-12-(4-fluorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2686607.png)
![6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2686608.png)
![{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2686609.png)


![N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2686614.png)

![6-Cyclopropyl-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2686618.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one](/img/structure/B2686621.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2686623.png)
![3-(4-fluorophenyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2686625.png)
![2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2686626.png)
